The compound MSA-2 dimer is a novel non-nucleotide agonist of the stimulator of interferon genes pathway, identified as a promising candidate for cancer immunotherapy. MSA-2 was discovered through a high-throughput screening process that evaluated approximately 2.4 million compounds, revealing its ability to selectively activate the stimulator of interferon genes pathway and exhibit significant antitumor effects when administered via various routes, including orally .
MSA-2 dimer is classified as a small molecule drug with immunomodulatory properties. It belongs to the class of benzothiophene derivatives and functions primarily as a stimulator of interferon genes agonist, which plays a crucial role in innate immunity by activating immune responses against tumors .
The synthesis of MSA-2 dimer involves several key steps:
The molecular structure of MSA-2 dimer consists of two benzothiophene cores linked by an alkyl chain. The binding conformation has been elucidated through X-ray crystallography, revealing intricate interactions between the dimer and the stimulator of interferon genes receptor. The structure is characterized by:
MSA-2 dimer engages in several chemical interactions upon binding to the stimulator of interferon genes receptor:
The mechanism by which MSA-2 dimer exerts its pharmacological effects involves:
MSA-2 dimer exhibits several notable physical and chemical properties:
MSA-2 dimer has several promising applications in scientific research and therapeutic development:
The Stimulator of Interferon Genes (STING) pathway serves as a critical sentinel in innate immune surveillance, detecting cytosolic double-stranded DNA derived from pathogens or cellular damage. Upon activation, STING initiates a signaling cascade that culminates in the production of type I interferons and proinflammatory cytokines, bridging innate and adaptive immunity. This pathway recruits TANK-Binding Kinase 1 (TBK1), which phosphorylates Interferon Regulatory Factor 3 (IRF3), leading to nuclear translocation and transcriptional activation of interferons. Concurrently, STING activates Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB), driving expression of cytokines such as Tumor Necrosis Factor Alpha (TNF-α) and Interleukin 6 (IL-6) [3] [6].
In oncology, STING activation reverses immunosuppressive tumor microenvironments by enhancing dendritic cell maturation, promoting cytotoxic T cell infiltration, and stimulating Natural Killer cell activity. Tumor-derived DNA or mitochondrial DNA released during cellular stress activates the cyclic GMP-AMP Synthase (cGAS)-STING axis, triggering interferon-driven antitumor responses. However, tumors often evade this surveillance through STING pathway silencing or exhaustion, necessitating pharmacological agonists to reignite immune recognition [1] [6] [9].
Table 1: Key Immune Modulators in the STING Pathway
Effector | Function | Downstream Impact |
---|---|---|
TANK-Binding Kinase 1 | Phosphorylates Interferon Regulatory Factor 3 | Type I interferon production |
Interferon Regulatory Factor 3 | Transcriptional activator of interferons | Dendritic cell maturation |
Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells | Inflammatory cytokine transcription | T cell priming and infiltration |
Cyclic GMP-AMP Synthase | Synthesizes 2',3'-cyclic GMP-AMP | STING dimerization and activation |
First-generation STING agonists were cyclic dinucleotides (CDNs), mimicking endogenous 2',3'-cyclic GMP-AMP. These compounds, including ADU-S100 and MK-1454, demonstrated potent STING activation but faced pharmacological limitations: high hydrophilicity impeded cellular uptake, systemic instability led to rapid clearance, and negative charges hindered tumor penetration. Consequently, clinical application was restricted to intratumoral injections, excluding deep-seated or metastatic lesions [1] [4] [9].
Small-molecule non-cyclic dinucleotide agonists emerged to overcome these challenges. Compounds like dimeric Amidobenzimidazole and pyridazine carboxamide exhibited improved metabolic stability and membrane permeability. Among these, the benzothiophene-based MSA-2 represented a breakthrough due to its oral bioavailability and unique tumor microenvironment-dependent activation. Unlike Amidobenzimidazole, which covalently dimerizes STING, MSA-2 reversibly self-assembles into noncovalent dimers that bind STING with nanomolar affinity [1] [3] [9].
Table 2: Evolution of STING Agonist Classes
Class | Examples | Advantages | Limitations |
---|---|---|---|
Cyclic Dinucleotides | ADU-S100, MK-1454 | High target specificity | Poor stability; intratumoral administration only |
Early Non-Cyclic Dinucleotides | Amidobenzimidazole, Pyridazine Carboxamide | Systemic administration | Cytokine storm risk; low oral bioavailability |
Benzothiophene Derivatives | MSA-2 monomer/dimer | Oral activity; tumor microenvironment targeting | Requires dimerization for optimal efficacy |
The MSA-2 dimer represents a transformative advance in STING agonism through its innovative molecular design and tumor-selective pharmacology. Structurally, MSA-2 monomers feature a benzothiophene core linked to oxobutanoic acid. In aqueous solution, these monomers reversibly dimerize via π-π stacking and hydrogen bonding, forming the bioactive species. The dimer binds the STING ligand-binding domain in a "closed-lid" conformation identical to 2',3'-cyclic GMP-AMP, with key interactions between the oxobutanoic acid moieties and Arginine 238 residues stabilizing the complex [1] [7] [8].
This dimerization confers three unique advantages:
Table 3: Structural and Functional Comparison of MSA-2 Monomer vs. Dimer
Property | MSA-2 Monomer | MSA-2 Noncovalent Dimer |
---|---|---|
Molecular Weight | 250 Da | ~500 Da |
STING Binding Affinity (K~d~) | Micromolar range | Nanomolar range (e.g., 49–218 nM) |
Primary Binding Site | Not applicable | STING ligand-binding domain "lid" interface |
Key Molecular Interactions | None | π-π stacking; hydrogen bonding with Arginine 238 |
Concentration for Optimal Activity | Inactive alone | >10 μM in physiological conditions |
Recent innovations have further optimized this scaffold. Selenium-substituted analogs (benzo[b]selenophene) and covalent dimers linked via 5-O positions enhance binding affinity and pharmacokinetics. The covalent dimer diBSP01, for example, exhibits picomolar affinity for human STING variants and activates Interferon Regulatory Factor 3 at nanomolar concentrations [7] [8]. Crucially, MSA-2's dimeric form exhibits cytokine plasticity: low concentrations (2.5 μM) induce anti-inflammatory Interleukin 10 and Interleukin 19, while higher concentrations (25 μM) trigger proinflammatory cytokines like Interleukin 1 Beta and Tumor Necrosis Factor Alpha. This biphasic response allows dose-dependent modulation of immune outcomes [9].
The MSA-2 dimer thus pioneers a new era in systemic STING targeting, merging oral bioavailability with tumor-selective activation to overcome the delivery barriers that plagued earlier agonists.
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7